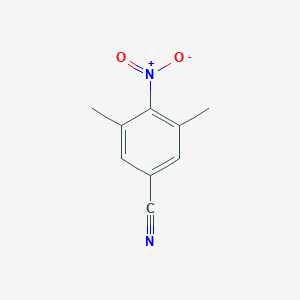
3,5-Dimethyl-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-nitrobenzonitrile (DMNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DMNB is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
3,5-Dimethyl-4-nitrobenzonitrile reacts with ROS such as hydrogen peroxide and hydroxyl radical to produce a highly fluorescent product. The reaction involves the formation of a nitroso intermediate that undergoes a rearrangement to produce the fluorescent product. The mechanism of this reaction has been extensively studied, and it has been shown that the reaction is highly specific for ROS.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic to mammalian cells at concentrations used in scientific research. However, the long-term effects of this compound exposure are not well understood, and further studies are needed to assess its safety. This compound has been shown to be a highly specific probe for ROS, and its use in biological systems has provided valuable insights into the role of ROS in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-4-nitrobenzonitrile is a highly specific probe for ROS and has been extensively used in scientific research. Its fluorescence properties make it a valuable tool for the detection of ROS in biological systems. However, this compound has some limitations. It is not suitable for the detection of ROS in live cells as it requires cell lysis. Moreover, this compound is sensitive to pH changes, and its fluorescence properties can be affected by the presence of other molecules in biological systems.
Orientations Futures
For 3,5-Dimethyl-4-nitrobenzonitrile research include the development of new derivatives with improved properties, the use of this compound in live-cell imaging, and the exploration of its potential therapeutic applications.
In conclusion, this compound is a valuable tool for the detection of ROS in biological systems. Its unique properties have made it a widely used probe in scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-4-nitrobenzonitrile involves the reaction of 3,5-dimethyl-4-nitrobenzoyl chloride with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction produces this compound with a yield of approximately 80%. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3,5-Dimethyl-4-nitrobenzonitrile has been extensively used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes such as aging, cancer, and neurodegenerative diseases. This compound reacts with ROS to produce a highly fluorescent product that can be detected using spectroscopy or microscopy. This property of this compound has been utilized to study the role of ROS in various biological systems.
Propriétés
IUPAC Name |
3,5-dimethyl-4-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWATJGAPBYSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553566 |
Source


|
| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101552-39-0 |
Source


|
| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)


![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)
